molecular formula C9H19NO2 B121572 methyl N-hexyl-N-methylcarbamate CAS No. 156899-17-1

methyl N-hexyl-N-methylcarbamate

Cat. No.: B121572
CAS No.: 156899-17-1
M. Wt: 173.25 g/mol
InChI Key: UGLRHIKVRCUKLU-UHFFFAOYSA-N
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Description

Methyl N-hexyl-N-methylcarbamate is a carbamate ester characterized by a central carbamate group (–NH–CO–O–) with a methyl group and a hexyl chain attached to the nitrogen atom. Its molecular formula is C₉H₁₉NO₂, and its structure is defined by the substituents on the nitrogen: a methyl (–CH₃) and a hexyl (–C₆H₁₃) group. Carbamates are widely used in agrochemicals (e.g., pesticides, herbicides) and pharmaceuticals due to their stability and bioactivity .

Properties

CAS No.

156899-17-1

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

methyl N-hexyl-N-methylcarbamate

InChI

InChI=1S/C9H19NO2/c1-4-5-6-7-8-10(2)9(11)12-3/h4-8H2,1-3H3

InChI Key

UGLRHIKVRCUKLU-UHFFFAOYSA-N

SMILES

CCCCCCN(C)C(=O)OC

Canonical SMILES

CCCCCCN(C)C(=O)OC

Synonyms

Carbamic acid, hexylmethyl-, methyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares methyl N-hexyl-N-methylcarbamate with structurally related carbamates, emphasizing substituent effects on properties and applications.

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Toxicity Notes
This compound C₉H₁₉NO₂ –CH₃ (methyl), –C₆H₁₃ (hexyl) 173.25 Likely high lipophilicity; agrochemical use Limited data; assume moderate toxicity
Methyl (3-hydroxyphenyl)-carbamate C₈H₉NO₃ –C₆H₄OH (3-hydroxyphenyl) 167.16 Polar due to –OH; pharmaceutical precursor CAS 13683-89-1; safety data available
Methyl N-(2-hydroxyethyl)-N-methylcarbamate C₅H₁₁NO₃ –CH₃, –CH₂CH₂OH (hydroxyethyl) 133.15 Higher solubility; CCS 126.9 Ų (predicted) Uninvestigated
Dimethyl hexane-1,6-dicarbamate C₁₀H₁₈N₂O₄ Two –COOCH₃ groups 230.26 Polymer precursor; catalytic synthesis Industrial handling precautions
Methyl N-(dimethylcarbamoyl)-N-phenylcarbamate C₁₁H₁₄N₂O₃ –C₆H₅ (phenyl), –N(CH₃)₂ 222.24 Potential neurotoxic effects High-risk precursor

Physicochemical Properties

  • Lipophilicity: The hexyl chain in this compound enhances lipid solubility compared to polar analogs like methyl (3-hydroxyphenyl)-carbamate .
  • Solubility : Compounds with hydroxyl groups (e.g., methyl N-(2-hydroxyethyl)-N-methylcarbamate) exhibit higher aqueous solubility, whereas phenyl or hexyl substituents reduce solubility .
  • Collision Cross-Section (CCS) : Methyl N-(2-hydroxyethyl)-N-methylcarbamate has a predicted CCS of 126.9 Ų ([M+H]+), useful for analytical identification via mass spectrometry .

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